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Deshydroxyethoxy Ticagrelor-d7

Cat. No.: B12414009
M. Wt: 485.6 g/mol
InChI Key: XYLIQTKEYHWYGG-KBABNUDRSA-N
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Description

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a technique where an atom within a drug molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. musechem.com This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a powerful tool for researchers. musechem.comresearchgate.net In pharmaceutical sciences, both stable (e.g., deuterium (B1214612), carbon-13) and radioactive (e.g., tritium, carbon-14) isotopes are employed. musechem.comchemicalsknowledgehub.com

The primary applications and advantages of isotopic labeling in drug discovery and development include:

Pharmacokinetic (ADME) Studies: Isotopic labeling is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comchemicalsknowledgehub.comnih.gov By tracing the labeled compound, scientists can determine how a drug is processed in the body, identify its metabolites, and understand its elimination pathways. chemicalsknowledgehub.comnih.gov

Metabolite Identification: Identifying the metabolites of a drug is a critical step in understanding its efficacy and potential toxicity. chemicalsknowledgehub.comnih.gov Isotope labeling, often in conjunction with mass spectrometry, facilitates the detection and structural elucidation of these metabolites. researchgate.netnih.gov

Quantitative Analysis: Isotopically labeled compounds, particularly deuterated ones, are widely used as internal standards in quantitative bioanalysis. clearsynth.comiaea.org They allow for precise and accurate measurement of drug and metabolite concentrations in complex biological matrices like blood plasma or urine. researchgate.netclearsynth.com

Mechanism of Action Studies: Understanding how a drug interacts with its biological target is fundamental. Isotopes can be used to probe these interactions at a molecular level.

The Deuterium Kinetic Isotope Effect (DKIE) and its Fundamental Chemical Principles

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction changes when a hydrogen atom (¹H) in a reactant is replaced with its heavier isotope, deuterium (²H or D). ontosight.aiwikipedia.org This effect arises from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. ontosight.ailibretexts.org

Key Principles of DKIE:

Bond Strength: A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. libretexts.orglibretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. ontosight.ailibretexts.org

Primary vs. Secondary KIE:

Primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. ontosight.ai The magnitude of the primary KIE (kH/kD) is typically between 1 and 8. libretexts.orglibretexts.org

Secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step, yet it still influences the reaction rate. ontosight.ai

Applications in Drug Metabolism: The DKIE is a valuable tool for studying the mechanisms of drug metabolism. researchgate.net Many metabolic reactions involve the breaking of C-H bonds by enzymes like cytochrome P450. lakeridgehealth.on.canih.gov By deuterating a metabolically labile site on a drug molecule, the rate of metabolism at that site can be slowed down. assumption.eduresearchgate.net This "metabolic switching" can potentially lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of undesirable metabolites. assumption.edubioscientia.de

Evolution of Deuterated Compounds as Research Tools and Reference Standards

The use of deuterated compounds in pharmaceutical research has evolved significantly. Initially, their primary role was as internal standards for analytical techniques like mass spectrometry and NMR. assumption.edu The distinct mass of deuterated analogs allows for their easy differentiation from the non-labeled compound, ensuring accurate quantification. clearsynth.com

In recent years, the application of deuterium has expanded beyond its use as a simple tracer. The intentional incorporation of deuterium into drug molecules to improve their metabolic stability, a strategy known as "deuterium switching," has gained prominence. assumption.eduresearchgate.net This approach leverages the DKIE to slow down metabolic processes, potentially enhancing a drug's therapeutic profile. bioscientia.de The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. assumption.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24F2N6O3S B12414009 Deshydroxyethoxy Ticagrelor-d7

Properties

Molecular Formula

C21H24F2N6O3S

Molecular Weight

485.6 g/mol

IUPAC Name

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol

InChI

InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2

InChI Key

XYLIQTKEYHWYGG-KBABNUDRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

Chemical Structure and Synthetic Methodologies of Deshydroxyethoxy Ticagrelor D7

Structural Elucidation and Relationship to Ticagrelor (B1683153) and its Non-Deuterated Metabolites

Deshydroxyethoxy Ticagrelor-d7 is structurally derived from Ticagrelor. Ticagrelor is a complex molecule characterized by a triazolopyrimidine core linked to a cyclopentanetriol group and a substituted cyclopropylamine moiety. researchgate.netchemicalbook.com One of the key functional groups of Ticagrelor is a (2-hydroxyethoxy)ethylthio side chain.

The non-deuterated metabolite, Deshydroxyethoxy Ticagrelor (also known as AR-C124910XX), is formed through the metabolic removal of the hydroxyethoxy group from the parent drug, Ticagrelor, resulting in a propylthio side chain. biochempartner.comnih.gov

This compound is the isotopically labeled version of this metabolite. The structural elucidation reveals that the seven hydrogen atoms on the propylthio side chain are replaced with deuterium (B1214612) atoms. nih.govcymitquimica.com The IUPAC name for this compound is (1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol. nih.gov This specific labeling makes the molecule heavier by seven mass units compared to its non-deuterated counterpart, allowing for its clear differentiation in mass spectrometry analysis.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference from Ticagrelor
TicagrelorC23H28F2N6O4S522.57Parent drug with a (2-hydroxyethoxy)ethylthio side chain
Deshydroxyethoxy TicagrelorC21H24F2N6O3S478.5Metabolite with a propylthio side chain
This compoundC21H17D7F2N6O3S485.56Deuterated metabolite with a heptadeuterio-propylthio side chain

**2.2. Synthetic Pathways for Deuterium Incorporation in this compound

The synthesis of this compound requires the specific introduction of a deuterated propyl group. This is typically achieved by modifying the synthetic route of the non-deuterated analog, using a deuterated precursor at the appropriate step. nih.govjocpr.com

Site-specific deuteration is crucial for creating isotopically labeled standards. The goal is to replace specific hydrogen atoms with deuterium without altering the rest of the molecule. nih.gov This precision ensures that the labeled compound has chemical behavior nearly identical to the unlabeled version, which is essential for its use as an internal standard.

Several strategies can be employed for such targeted deuteration:

Use of Deuterated Reagents: The most direct method involves using a commercially available or custom-synthesized building block where the desired positions are already deuterated. For this compound, this would involve a deuterated propyl source. osaka-u.ac.jp

Metal-Catalyzed Isotope Exchange: Certain metal catalysts can facilitate the exchange of hydrogen for deuterium using a deuterium source like heavy water (D₂O) or deuterium gas (D₂). nih.gov Copper-catalyzed methods, for example, have been developed for the site-specific deuteration of alkyl groups. brightspec.com

Enzymatic Synthesis: Biocatalytic methods can offer high selectivity for deuteration at specific molecular sites, although this is more common for complex biological molecules. chemrxiv.org

For this compound, the replacement of the seven hydrogens on the propyl group is the key modification.

The synthesis of Ticagrelor and its analogs generally involves a convergent approach where different parts of the molecule are synthesized separately and then combined. nih.govnih.gov The propylthio group of Deshydroxyethoxy Ticagrelor is typically introduced via a nucleophilic substitution reaction, where a sulfur-containing nucleophile displaces a leaving group on the triazolopyrimidine core.

To synthesize the deuterated analog, this pathway is modified by using a deuterated precursor. The key precursor would be 1-propanethiol-d7 or 1-halopropane-d7 .

A plausible synthetic route would involve:

Preparation of the Core Intermediate: Synthesis of the triazolopyrimidine core structure with a suitable leaving group (e.g., a chlorine atom) at the position where the side chain is to be attached.

Nucleophilic Substitution with a Deuterated Thiol: The core intermediate is then reacted with 1-propanethiol-d7 in the presence of a base. The thiolate anion, formed in situ, acts as a nucleophile, displacing the leaving group to form the desired C-S bond and introduce the heptadeuterio-propyl group.

Final Steps and Purification: Subsequent reaction steps to add the other components of the molecule, followed by purification, would yield the final this compound compound. nih.gov

Reaction conditions such as solvent, temperature, and base are optimized to ensure high yield and prevent any unwanted side reactions or isotopic scrambling.

Characterization Techniques for Isotopic Purity and Enrichment Assessment

After synthesis, it is essential to confirm the structure and determine the isotopic purity and enrichment of this compound. This is accomplished using a combination of high-resolution analytical techniques. rsc.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is a primary tool for this analysis. nih.govresearchgate.net It can precisely measure the mass-to-charge ratio of the molecule, allowing for the clear differentiation between the deuterated (d7) compound and its non-deuterated (d0) counterpart, as well as any partially deuterated versions (d1-d6). researchgate.net By analyzing the relative intensities of these isotopolog peaks, the isotopic enrichment can be accurately calculated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural confirmation and determining the specific sites of deuteration. nih.govrug.nl

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the propyl group protons would be absent or significantly diminished, confirming the successful incorporation of deuterium at that position. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a signal for each deuterated position and confirming their location within the molecule.

¹³C NMR (Carbon NMR): The carbon signals of the deuterated propyl group will show characteristic splitting patterns due to coupling with deuterium, further confirming the location of the isotopic labels.

Combining these techniques provides a comprehensive characterization of this compound, ensuring its suitability as a high-purity internal standard for analytical studies. rsc.org

TechniquePurposeInformation Obtained
High-Resolution Mass Spectrometry (HR-MS)Confirmation of mass and isotopic enrichmentPrecise molecular weight, relative abundance of isotopologs (d0 to d7), calculation of isotopic purity. nih.govresearchgate.net
¹H NMR SpectroscopyConfirmation of deuteration siteAbsence of proton signals at the deuterated propyl positions. studymind.co.uk
²H NMR SpectroscopyDirect detection of deuteriumConfirms the presence and chemical environment of deuterium atoms.
¹³C NMR SpectroscopyStructural confirmationSplitting of carbon signals attached to deuterium, confirming label location.

Advanced Analytical Methodologies for Deshydroxyethoxy Ticagrelor D7

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

In the realm of pharmacokinetic studies, the precise measurement of drug concentrations in biological fluids is paramount. Deshydroxyethoxy Ticagrelor-d7 is employed as an internal standard (IS) in sophisticated bioanalytical assays designed to quantify its non-labeled counterpart, Deshydroxyethoxy Ticagrelor (B1683153), which is the major active metabolite of the antiplatelet drug Ticagrelor. wjpsonline.com The use of a stable isotope-labeled internal standard is the most recognized technique to correct for variability in analytical methods. chromatographyonline.com By adding this compound to plasma samples, analysts can account for potential inconsistencies in sample extraction and the effects of the biological matrix on the instrument's response. wjpsonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. nih.gov Robust LC-MS/MS methods have been developed and validated for the simultaneous quantification of Ticagrelor and Deshydroxyethoxy Ticagrelor in human plasma, utilizing this compound as one of the internal standards. wjpsonline.com

A typical method involves liquid-liquid extraction to isolate the analytes from plasma. wjpsonline.com The extracted samples are then subjected to chromatographic separation on a C18 or similar reversed-phase column. wjpsonline.comnih.gov The separation is achieved using a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid, which is run at a specific flow rate. wjpsonline.comnih.gov This process separates the analytes from other components in the sample before they enter the mass spectrometer for detection and quantification. wjpsonline.com The total time for a single analysis is often kept short, for instance around 3.0 minutes, to allow for high-throughput processing of samples. wjpsonline.com

Biological samples such as plasma are complex mixtures containing proteins, lipids, salts, and other endogenous compounds. longdom.org These components, collectively known as the matrix, can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon called the "matrix effect". longdom.org This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, compromising the accuracy and reproducibility of the results. chromatographyonline.comlongdom.org

To ensure reliable quantification, bioanalytical methods must be rigorously evaluated for matrix effects. This is often done by comparing the response of an analyte in a prepared sample from a biological matrix to the response of the analyte in a neat solution. wjpsonline.com In validated methods using this compound, it has been demonstrated that no significant ion suppression or enhancement was observed for the analytes. wjpsonline.com The use of a co-eluting, stable isotope-labeled internal standard like this compound is a key strategy to mitigate matrix effects, as it is affected by ion suppression or enhancement in the same way as the analyte, allowing for accurate correction of the signal. chromatographyonline.com

Rigorous Method Validation Parameters for this compound

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. This process assesses several key performance characteristics to ensure the data generated is accurate and precise.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of LC-MS/MS assays, this is demonstrated by analyzing blank plasma samples from multiple sources to ensure that no endogenous components produce a signal that could be mistaken for the analyte or its internal standard, this compound. mdpi.com The high selectivity of tandem mass spectrometry, which monitors specific mass transitions for each compound, combined with chromatographic separation, ensures that the method is specific for the compounds of interest. wjpsonline.commdpi.com

The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing samples with known concentrations of the analyte. For the quantification of Deshydroxyethoxy Ticagrelor, a linear relationship (with a correlation coefficient, r², of ≥ 0.99) has been established over a concentration range of 1.0 to 300 ng/mL. wjpsonline.com Other methods for the parent drug and metabolite have demonstrated linearity across different ranges, such as 0.781–800 ng/mL or 2.5-2500 ng/mL for Deshydroxyethoxy Ticagrelor (AR-C124910XX). nih.govsci-hub.ru

Table 1: Linearity and Range of Quantitation for Deshydroxyethoxy Ticagrelor

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Deshydroxyethoxy Ticagrelor1.0 - 300≥ 0.99 wjpsonline.com
AR-C124910XX2.5 - 2500Not Specified nih.gov
AR-C124910XX0.781 - 800≥ 0.994 sci-hub.ru

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of agreement among a series of measurements. nih.gov These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). nih.govnih.gov For methods quantifying Ticagrelor and its metabolite, the accuracy is typically required to be within ±15% of the nominal value, and the precision, expressed as the relative standard deviation (RSD), should not exceed 15%. sci-hub.runih.gov The mean recovery of this compound has been reported to be 101.1%, indicating efficient extraction from the plasma matrix. wjpsonline.com

Table 2: Accuracy and Precision Data from a Validated LC-MS/MS Method

ParameterTicagrelorAR-C124910XXReference
Intra-day Precision (RSD %)≤ 7.75%≤ 9.86% nih.gov
Inter-day Precision (RSD %)≤ 5.67%≤ 5.76% nih.gov
Intra-day Accuracy (RE %)-4.87 to 1.75%-3.22 to 4.67% nih.gov
Inter-day Accuracy (RE %)-2.18 to 7.68%-4.43 to 0.07% nih.gov

Recovery Studies from Biological Matrices

The efficiency of an analytical method is often determined by its ability to extract the target analyte from a complex biological matrix. Recovery studies are essential to quantify this efficiency. For this compound, which serves as an internal standard in bioanalytical methods, recovery is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.

In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, in human plasma, the extraction recovery of their respective deuterated internal standards was evaluated. wjpsonline.com The study utilized a liquid-liquid extraction technique to isolate the analytes from the plasma matrix. The findings indicated a high and consistent recovery for the internal standards, which is critical for the accuracy and reliability of the method. The mean recovery for this compound was found to be 101.1%. wjpsonline.com This high recovery percentage ensures that the extraction process is efficient and that the internal standard accurately reflects the analytical behavior of the target analyte (Deshydroxyethoxy Ticagrelor) during sample preparation and analysis. wjpsonline.com

Table 1: Mean Extraction Recovery from Human Plasma

Compound NameMean Recovery (%)
This compound101.1

This interactive table is based on data from a study on the simultaneous quantification of Ticagrelor and its metabolites in human plasma. wjpsonline.com

Analytical Sample Stability Profiling

Ensuring the stability of an analyte in biological samples under various storage and processing conditions is a cornerstone of bioanalytical method validation. Stability profiling for this compound confirms that the compound does not degrade during the lifecycle of sample handling, from collection to final analysis. This is particularly important for an internal standard, as its concentration must remain constant to provide accurate quantification of the target analyte.

A comprehensive evaluation confirmed the stability of this compound in human plasma across a range of conditions. wjpsonline.com These assessments are typically performed at low and high quality control (QC) concentration levels to cover the calibration range. The stability studies included bench-top stability, freeze-thaw cycles, and long-term storage, demonstrating the robustness of the compound in analytical workflows. wjpsonline.com

Table 2: Summary of Analytical Sample Stability Assessments

Stability TestConditionsDurationFinding
Bench Top StabilityRoom Temperature9 hoursStable
Freeze-Thaw Stability-20°C to Room Temperature4 cyclesStable
Processed Sample Stability (Autosampler)Refrigerated114 hoursStable
Processed Sample Stability (Dry Extract)Room Temperature111 hoursStable
Long-Term StabilityFrozen24 daysStable

This interactive table summarizes the stability tests performed on this compound in human plasma as part of a validated bioanalytical method. wjpsonline.com

Application in Impurity Profiling and Pharmaceutical Quality Control

This compound serves a critical function in impurity profiling and pharmaceutical quality control. Its primary application is as a stable isotope-labeled internal standard (IS) for the accurate quantification of its non-labeled counterpart, Deshydroxyethoxy Ticagrelor (also known as AR-C124910XX). wjpsonline.compharmaffiliates.commedchemexpress.com Deshydroxyethoxy Ticagrelor is the only active metabolite of the antiplatelet agent Ticagrelor and is considered a key impurity and degradant that must be monitored. wjpsonline.com

The use of deuterated internal standards is essential in quantitative mass spectrometry assays to correct for variability during sample extraction and ionization. nih.gov In the quality control of Ticagrelor, analytical methods must be sensitive and selective enough to monitor impurities. nih.gov LC-MS/MS methods are frequently employed for this purpose due to their high specificity and sensitivity. wjpsonline.com

By adding a known amount of this compound to a sample, analysts can accurately quantify the concentration of the Deshydroxyethoxy Ticagrelor impurity. The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass in the mass spectrometer. nih.gov This allows for the precise calculation of the impurity's concentration, even at trace levels, by normalizing the response of the analyte to that of the internal standard. This application is fundamental for ensuring that pharmaceutical products meet stringent safety and quality standards set by regulatory authorities. wjpsonline.com

Biochemical and Metabolic Investigations of Deshydroxyethoxy Ticagrelor D7

In Vitro Metabolic Pathway Elucidation of Deshydroxyethoxy Ticagrelor (B1683153)

Identification of Cytochrome P450 Isoforms (e.g., CYP3A4) Responsible for its Formation

The biotransformation of Ticagrelor into Deshydroxyethoxy Ticagrelor is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Extensive in vitro research has identified CYP3A4 as the principal isoform responsible for this metabolic conversion. nih.govfrontiersin.org A lesser contribution is made by CYP3A5. nih.govfrontiersin.orgnih.gov The significant role of CYP3A4 is underscored by studies showing that strong inducers or inhibitors of this enzyme markedly affect the plasma concentrations of both Ticagrelor and Deshydroxyethoxy Ticagrelor. nih.govfrontiersin.org The influence of genetic variations within the CYP3A4 gene, such as the CYP3A4*22 allele, on the pharmacokinetics of Ticagrelor further confirms the central role of this enzyme in the formation of its active metabolite. frontiersin.org

Studies Using Subcellular Fractions and Recombinant Enzyme Systems

To precisely map the metabolic pathway and determine kinetic parameters, researchers have employed various in vitro systems. Subcellular fractions, particularly human liver microsomes, have been used to study the enzymatic conversion of Ticagrelor. nih.gov These studies have allowed for the calculation of key kinetic values for the formation of Deshydroxyethoxy Ticagrelor.

ParameterValueSystem
Apparent Km27.0 µMHuman Liver Microsomes
Vmax730 pmol/min/mgHuman Liver Microsomes

Furthermore, recombinant enzyme systems have provided more specific insights. By expressing individual CYP450 isoforms, such as CYP3A4 and CYP3A5, in systems like baculovirus-infected insect cells, researchers can isolate and confirm the contribution of each enzyme to the metabolic reaction. nih.govnih.gov These controlled environments eliminate confounding variables from other enzymes present in liver microsomes, solidifying the evidence that CYP3A4 and CYP3A5 are the key enzymes responsible for generating Deshydroxyethoxy Ticagrelor. nih.govnih.gov

Comparative Metabolic Stability Studies of Deuterated Versus Non-Deuterated Analogs

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), is a technique used in medicinal chemistry to improve the metabolic profile of a drug. ingenza.com This modification, known as deuteration, can significantly enhance metabolic stability by leveraging the kinetic isotope effect (KIE). ingenza.comjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a standard carbon-hydrogen (C-H) bond. juniperpublishers.com Since the cleavage of a C-H bond is often the rate-limiting step in CYP450-mediated metabolism, substituting it with a C-D bond can slow down the reaction rate. juniperpublishers.comnih.gov

In the context of Deshydroxyethoxy Ticagrelor-d7, the "d7" signifies that seven hydrogen atoms on the propylthio side chain have been replaced with deuterium. While direct metabolic stability data for this compound is not extensively published, the principles of deuteration and data from analogous compounds suggest an enhanced stability profile compared to the non-deuterated version. medchemexpress.comresearchgate.net Studies on other deuterated drugs have consistently shown a decrease in the rate of metabolism. For example, in vitro studies with deuterated enzalutamide (B1683756) demonstrated a significant reduction in intrinsic clearance in both rat and human liver microsomes, translating to increased exposure in vivo. nih.gov This effect is a direct result of the kinetic isotope effect slowing the metabolic process. nih.gov

Illustrative Example: In Vitro Metabolic Stability of Enzalutamide (ENT) vs. Deuterated Enzalutamide (d3-ENT) nih.gov
CompoundSystemIntrinsic Clearance (CLint)Kinetic Isotope Effect (KH/KD)
ENTRat Liver MicrosomesValue significantly higher than d3-ENT~2
d3-ENT49.7% lower than ENT
ENTHuman Liver MicrosomesValue significantly higher than d3-ENT~2
d3-ENT72.9% lower than ENT

Applying this principle, this compound is expected to exhibit greater resistance to any subsequent metabolism that might occur at the deuterated propylthio group, potentially leading to a longer half-life and altered pharmacokinetic profile compared to its non-deuterated analog. ingenza.comjuniperpublishers.comnih.gov

Mechanisms of Metabolite Formation and Transformation

The formation of Deshydroxyethoxy Ticagrelor from Ticagrelor is an oxidative metabolic reaction. nih.gov The primary mechanism is O-dealkylation, catalyzed by CYP3A4 and CYP3A5, which involves the removal of the hydroxyethoxy group from the cyclopentane (B165970) ring of the parent molecule. nih.govresearchgate.net This enzymatic process is a hallmark of Phase I metabolism, designed to increase the polarity of a compound to facilitate its excretion.

The introduction of deuterium at a metabolic site can alter this transformation. The kinetic isotope effect (KIE) is the ratio of the reaction rate constants of the light (hydrogen, kH) and heavy (deuterium, kD) isotopologues (KIE = kH/kD). juniperpublishers.com Because of the higher activation energy needed to cleave the C-D bond, the rate of metabolism (kD) is slower, resulting in a KIE value greater than one. juniperpublishers.com This slowing of a specific metabolic pathway can sometimes lead to "metabolic shunting," where the drug is instead metabolized through alternative pathways at non-deuterated sites. juniperpublishers.com This can change the ratio of metabolites formed from the parent drug. juniperpublishers.com Therefore, while this compound is formed through the same enzymatic mechanism as its non-deuterated counterpart, its own subsequent metabolic fate, particularly at the deuterated propylthio group, would be significantly retarded due to the kinetic isotope effect. nih.gov

Pharmacological Research on Deshydroxyethoxy Ticagrelor and Implications for Deuterated Form

In Vitro Pharmacodynamic Characterization: P2Y12 Receptor Antagonism

Deshydroxyethoxy Ticagrelor (B1683153), alongside its parent compound Ticagrelor, functions as a direct-acting antagonist of the P2Y12 receptor, a key receptor in platelet activation. nih.govnih.gov Unlike thienopyridines such as clopidogrel, it does not require metabolic activation to exert its effect. nih.govcore.ac.uk The mechanism of action involves reversible, non-competitive binding to the P2Y12 receptor at a site distinct from that of adenosine diphosphate (ADP). frontiersin.orgresearchgate.net This allosteric binding "locks" the receptor in an inactive state, preventing ADP-induced signaling and the subsequent conformational change that leads to platelet activation and aggregation. ahajournals.orgresearchgate.net

Implications for Deuterated Form: As a stable isotope-labeled analogue of the active metabolite, Deshydroxyethoxy Ticagrelor-d7 is presumed to share the same mechanism of P2Y12 receptor antagonism. However, its primary role in pharmacological research is not as a therapeutic agent but as an analytical standard. wjpsonline.com Its altered mass due to deuterium (B1214612) substitution allows it to be distinguished from the non-deuterated metabolite in mass spectrometry analyses. This is crucial for the accurate quantification of Deshydroxyethoxy Ticagrelor in biological samples during in vitro and in vivo pharmacodynamic studies, enabling precise characterization of its receptor interactions. wjpsonline.com

Table 1: Mechanism of P2Y12 Receptor Antagonism
FeatureDescriptionReference
Target ReceptorP2Y12 nih.gov
Binding NatureReversible, Non-competitive frontiersin.orgresearchgate.net
MechanismAllosteric inhibition, preventing ADP-induced receptor activation ahajournals.orgresearchgate.net
Metabolic ActivationNot required for activity nih.govcore.ac.uk

Comparative In Vitro Antiplatelet Activity with Parent Compound (Ticagrelor)

In vitro studies have established that Deshydroxyethoxy Ticagrelor is not merely a byproduct of metabolism but a potent antiplatelet agent in its own right. Research demonstrates that the active metabolite, AR-C124910XX, is approximately equipotent to the parent compound, Ticagrelor, in its ability to inhibit the P2Y12 receptor and subsequent platelet aggregation. nih.govnih.govcore.ac.uknih.gov

While equipotent, the systemic exposure to the metabolite is approximately 30-40% of that of Ticagrelor. ashpublications.orgnih.gov However, the metabolite has a slightly longer elimination half-life (around 8.5 to 12.4 hours) compared to Ticagrelor (around 7 to 9.1 hours), which contributes to the sustained antiplatelet effect observed with Ticagrelor administration. frontiersin.orgnih.gov Both the parent drug and the metabolite are highly bound to plasma proteins, exceeding 99.8%. nih.govthieme-connect.com

Implications for Deuterated Form: The deuterated form, this compound, is indispensable for comparative studies. To accurately compare the in vitro activity of Ticagrelor and its metabolite, researchers must be able to precisely quantify each compound. This compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the reliability of these measurements. wjpsonline.com This allows for the definitive characterization of the metabolite's potency and pharmacokinetic profile relative to the parent drug.

Table 2: Comparative Profile of Ticagrelor and its Active Metabolite
ParameterTicagrelor (Parent Compound)Deshydroxyethoxy Ticagrelor (AR-C124910XX)Reference
Relative Potency-Approximately equipotent to Ticagrelor nih.govnih.govnih.gov
Relative Systemic Exposure100%~30-40% of Ticagrelor ashpublications.orgnih.gov
Elimination Half-life~7 - 9.1 hours~8.5 - 12.4 hours frontiersin.orgnih.gov
Plasma Protein Binding>99.8%>99.8% thieme-connect.com

Biochemical Role as an Active Metabolite in Thrombolytic Pathways

The biochemical pathway involves the inhibition of platelet activation and aggregation, which are critical steps in the formation of a thrombus. nih.govnih.gov By reversibly blocking the P2Y12 receptor, both Ticagrelor and Deshydroxyethoxy Ticagrelor prevent the amplification of platelet activation signals, thereby reducing the risk of thrombotic events. ashpublications.org The combined and sustained action of both the parent drug and its equipotent, longer-lasting metabolite ensures a more consistent and potent inhibition of platelet function. ahajournals.orgnih.gov

Advanced Research Applications and Future Perspectives of Deshydroxyethoxy Ticagrelor D7

Applications in Mechanistic Drug-Drug Interaction Studies (In Vitro Models)

The primary route of metabolism for ticagrelor (B1683153) and its active metabolite, AR-C124910XX, is through the cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5 enzymes. researchgate.net This metabolic pathway is a common source of drug-drug interactions (DDIs). Deshydroxyethoxy Ticagrelor-d7 can be employed as a sophisticated probe in in vitro models, such as human liver microsomes, to elucidate the mechanisms of these interactions.

By using the deuterated metabolite, researchers can precisely track its metabolic fate in the presence of potential inhibitors or inducers of CYP3A4. The deuterium (B1214612) labeling does not typically alter the fundamental metabolic pathway but can introduce a kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. researchgate.net This property can be harnessed to study the rate-limiting steps in the metabolic cascade.

For instance, in an in vitro study, the metabolism of a mixture of equimolar amounts of this compound and its non-deuterated counterpart can be monitored when co-incubated with a known CYP3A4 inhibitor. The differential rate of metabolism between the two isotopic forms can provide insights into the specific enzymatic steps affected by the inhibitor.

Table 1: Illustrative Data from an In Vitro CYP3A4 Inhibition Assay

Inhibitor Concentration% Metabolism (Non-deuterated)% Metabolism (this compound)
0 µM (Control)8578
1 µM4235
10 µM1511

This table is illustrative and provides hypothetical data to demonstrate the potential application.

Role in Isotope-Dilution Mass Spectrometry for Quantitative Proteomics and Metabolomics Research

Isotope-dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis, offering high precision and accuracy. nih.gov this compound serves as an ideal internal standard in ID-MS assays for the quantification of its non-deuterated analog, AR-C124910XX, in biological matrices. texilajournal.com Its utility extends beyond simple pharmacokinetic studies into the realms of quantitative proteomics and metabolomics.

In quantitative proteomics , understanding how a drug and its metabolites affect protein expression is crucial. By accurately quantifying the concentration of AR-C124910XX using this compound as an internal standard, researchers can correlate the precise metabolite levels with changes in the proteome, for example, in platelets or liver cells. This allows for a more accurate understanding of the drug's mechanism of action and potential off-target effects.

In metabolomics , the presence of a drug and its metabolites can alter endogenous metabolic pathways. The use of a stable isotope-labeled internal standard like this compound ensures that the measurement of the drug metabolite is robust and unaffected by matrix effects, which can be a significant challenge in complex biological samples. clearsynth.com This accurate quantification is essential for building reliable models of metabolic perturbation.

Table 2: Application of this compound in a Hypothetical Metabolomics Study

Biological MatrixAnalyteInternal StandardPurpose
Human PlasmaAR-C124910XXThis compoundAccurate quantification to correlate with changes in endogenous lipid profiles.
Platelet LysateAR-C124910XXThis compoundPrecise measurement to link metabolite concentration with alterations in platelet protein phosphorylation (phosphoproteomics).

This table is illustrative and provides hypothetical data to demonstrate the potential application.

Opportunities in Drug Discovery and Development for Deuterated Metabolites

The "deuterium switch" is a strategy in drug discovery where hydrogen atoms at sites of metabolism are replaced with deuterium to slow down metabolic breakdown, potentially improving the pharmacokinetic profile of a drug. nih.gov This approach can also be applied to active metabolites. Developing a deuterated version of an active metabolite like AR-C124910XX could offer therapeutic advantages.

A deuterated version of the active metabolite could exhibit a longer half-life, leading to more sustained therapeutic effects and potentially allowing for lower or less frequent dosing. This could translate into improved patient compliance and a better safety profile by reducing peak plasma concentrations. clearsynthdiscovery.com

The development of deuterated metabolites as new chemical entities (NCEs) presents a promising avenue for life-cycle management of existing drugs and for the creation of novel therapeutics with optimized properties. nih.gov

Table 3: Potential Pharmacokinetic Improvements of a Deuterated Active Metabolite

ParameterAR-C124910XX (Non-deuterated)Hypothetical Deuterated MetabolitePotential Advantage
Half-life (t½)~8 hours~12 hoursMore sustained therapeutic effect
Clearance (CL)HighModerateReduced metabolic breakdown
Peak-to-trough ratioHighLowerReduced potential for concentration-dependent side effects

This table is illustrative and provides hypothetical data to demonstrate the potential application.

Emerging Challenges and Future Directions in Deuterated Chemical Entity Research

Despite the significant potential, research and development of deuterated chemical entities, including metabolites like this compound, face several challenges.

Synthesis and Purification: The synthesis of specifically labeled deuterated compounds can be complex and costly. Ensuring high isotopic purity and removing any non-deuterated or partially deuterated impurities is a significant analytical challenge. musechem.com

Predictability of Effects: The impact of deuteration on a molecule's pharmacokinetic and pharmacodynamic properties is not always predictable. The kinetic isotope effect can vary depending on the specific metabolic pathway and enzymes involved. musechem.com In some cases, deuteration can lead to "metabolic switching," where the molecule is metabolized through an alternative pathway, which could result in unexpected or even toxic byproducts. musechem.com

Regulatory Landscape: While the FDA has approved deuterated drugs, the regulatory pathway for deuterated metabolites developed as new drugs requires careful consideration. nih.govmusechem.com Demonstrating a clear clinical advantage over the existing non-deuterated drug is often necessary. musechem.com

Future directions in this field will likely focus on developing more efficient and cost-effective methods for synthesizing deuterated compounds. Advances in computational modeling may help to better predict the effects of deuteration on drug metabolism and pharmacology. Furthermore, as our understanding of the subtleties of the kinetic isotope effect grows, we can expect to see more sophisticated applications of deuterated compounds in mechanistic studies and as novel therapeutic agents. The global market for deuterated compounds is projected to grow, indicating a strong future for this area of research. dataintelo.com

Q & A

Q. What experimental design considerations are critical for isotopic dilution assays using this compound?

  • Methodological Answer : Optimize the deuterium/hydrogen (D/H) ratio to minimize isotopic interference. Use a response factor (RF) approach: RF=Peak area of analytePeak area of internal standardRF = \frac{\text{Peak area of analyte}}{\text{Peak area of internal standard}}

    Validate RF linearity across expected concentrations. Include blank plasma samples to assess endogenous interference and carryover .

Q. How can researchers design comparative studies to evaluate this compound’s binding affinity for the P2Y12 receptor?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values. Compare binding kinetics (kon/koff) with non-deuterated Ticagrelor. Validate findings with platelet aggregation assays (e.g., light transmission aggregometry) to correlate receptor occupancy with functional inhibition .

Data Analysis & Reporting Standards

Q. What statistical methods are appropriate for analyzing inter-batch variability in this compound quantification?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare mean concentrations across batches. Report %CV for precision and %bias for accuracy. Use Bland-Altman plots to visualize agreement between batches. Include power analysis to justify sample size (N=6) for QC validation .

Q. How should researchers report structural elucidation data for this compound to ensure reproducibility?

  • Methodological Answer : Provide full 1H/13C NMR assignments, including deuterium-induced chemical shift perturbations. Publish HRMS spectra with isotopic abundance ratios (e.g., d7 vs. d0). Deposit raw chromatographic data in public repositories (e.g., MetaboLights) with standardized metadata .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance when using this compound in preclinical studies?

  • Methodological Answer : Adhere to OECD GLP guidelines for animal welfare and data integrity. Document chemical safety protocols (e.g., MSDS handling). For human-derived samples, obtain IRB approval and anonymize donor data. Disclose all conflicts of interest in publications .

Q. How can researchers enhance reproducibility when synthesizing this compound?

  • Methodological Answer : Publish detailed synthetic routes, including reaction temperatures, catalysts (e.g., Pd/C for deuteration), and purification steps (e.g., HPLC conditions). Use IUPAC nomenclature consistently and report isotopic purity (>99% d7) via elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.